molecular formula C41H41N3O10 B12387588 [(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate

[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate

Cat. No.: B12387588
M. Wt: 735.8 g/mol
InChI Key: XGZQNQANWBTCKF-CSIFIFHXSA-N
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Description

[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a benzylcarbamoyl group, and a methoxyoxolan moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzylcarbamoyl group, and the attachment of the methoxyoxolan moiety. Common reagents used in these reactions include benzylamine, pyrimidine derivatives, and methoxyphenyl compounds. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-viral activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, benzylcarbamoyl-containing molecules, and methoxyoxolan-based compounds. Examples include:

  • Pyrimidine analogs used in anti-cancer drugs.
  • Benzylcarbamoyl derivatives with biological activity.
  • Methoxyoxolan compounds with various chemical properties.

Uniqueness

[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C41H41N3O10

Molecular Weight

735.8 g/mol

IUPAC Name

[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate

InChI

InChI=1S/C41H41N3O10/c1-26(45)53-35-34(54-39(36(35)51-4)44-24-33(38(47)43-40(44)48)37(46)42-23-27-11-7-5-8-12-27)25-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h5-22,24,34-36,39H,23,25H2,1-4H3,(H,42,46)(H,43,47,48)/t34-,35?,36+,39-/m1/s1

InChI Key

XGZQNQANWBTCKF-CSIFIFHXSA-N

Isomeric SMILES

CC(=O)OC1[C@H](O[C@H]([C@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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